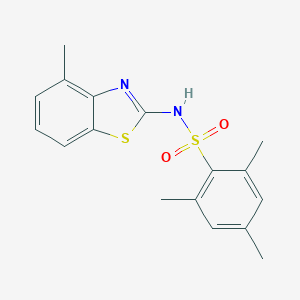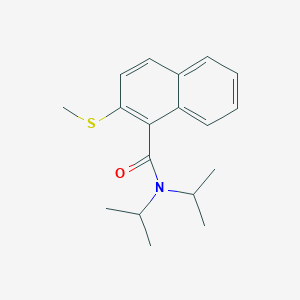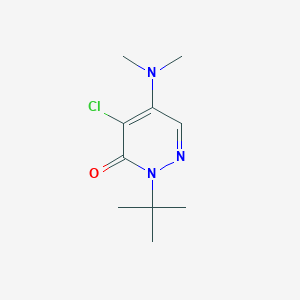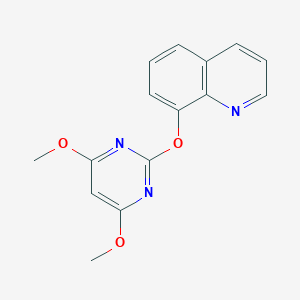
2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide, also known as DBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBS is a sulfonamide-based compound that possesses a benzothiazole moiety, which makes it an attractive candidate for various biological and chemical applications.
作用機序
The mechanism of action of 2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance. This compound has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been found to inhibit the replication of HIV-1 and hepatitis C virus. In addition, this compound has been shown to have antibacterial activity against Gram-negative bacteria.
実験室実験の利点と制限
One of the main advantages of using 2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide in lab experiments is its high purity and stability. This compound can be synthesized in large quantities with high purity, which makes it an attractive candidate for various biological and chemical applications. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
将来の方向性
There are several future directions for the research on 2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide. One possible direction is to investigate the potential use of this compound as a therapeutic agent for the treatment of cancer and viral infections. Another possible direction is to explore the use of this compound in the development of organic semiconductors and electrochromic materials. Furthermore, the potential use of this compound as a water-soluble fluorescent probe for the detection of heavy metal ions could be explored further. Overall, the research on this compound has the potential to contribute to various fields and could lead to the development of new materials and therapeutic agents.
合成法
2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide can be synthesized using a multistep reaction process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzothiazole with 2-chloro-5-nitrobenzenesulfonamide, followed by the reduction of the nitro group using iron powder and hydrochloric acid. The final step involves the chlorination of the resulting amine using thionyl chloride and phosphorus pentachloride to yield this compound.
科学的研究の応用
2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have antiviral activity against HIV-1 and hepatitis C virus. In addition, this compound has been studied for its antibacterial activity against Gram-negative bacteria.
In material science, this compound has been investigated for its potential applications in the development of organic semiconductors and electrochromic materials. This compound has been shown to exhibit good electron transport properties and can be used as a hole-transporting material in organic light-emitting diodes.
In environmental science, this compound has been studied for its potential use as a water-soluble fluorescent probe for the detection of heavy metal ions. This compound has been shown to selectively bind to copper ions, which makes it a promising candidate for the detection of copper ions in water samples.
特性
分子式 |
C15H12Cl2N2O3S2 |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
2,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12Cl2N2O3S2/c1-2-22-10-4-6-12-13(8-10)23-15(18-12)19-24(20,21)14-7-9(16)3-5-11(14)17/h3-8H,2H2,1H3,(H,18,19) |
InChIキー |
XNDNWMGZUJPWPS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B259204.png)
![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)


![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)


![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)

![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)


